molecular formula C5H5NO3 B2486505 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione CAS No. 1695042-94-4

4-Oxa-6-azaspiro[2.4]heptane-5,7-dione

Cat. No.: B2486505
CAS No.: 1695042-94-4
M. Wt: 127.099
InChI Key: YFJACGPGQWSFRE-UHFFFAOYSA-N
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Description

4-Oxa-6-azaspiro[2.4]heptane-5,7-dione is a useful research compound. Its molecular formula is C5H5NO3 and its molecular weight is 127.099. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A series of novel 1-oxa-4-azaspiro derivatives, closely related to 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione, were synthesized and evaluated for their anticancer activity. Preliminary results indicated moderate to potent activity against various human cancer cell lines, including lung, breast, and cervical cancers. Particularly, some compounds demonstrated significant potency, suggesting potential for further development as anticancer agents (Yang et al., 2019).

Cycloaddition Reactions

Research on substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, structurally similar to this compound, involved their formation through highly regioselective 1,3-dipolar cycloaddition reactions. These compounds were obtained as mixtures of diastereoisomers (Molchanov & Tran, 2013).

Synthesis and Oxidation Reactions

The synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones via Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones represents another application. This process maintained the pyrrolidinedione ring intact, becoming part of the final spirobicyclic scaffold (Huynh, Nguyen, & Nishino, 2017).

Improved Synthesis Methods

An improved synthesis approach for 2-oxa-6-azaspiro[3.3]heptane, a closely related compound, highlighted the benefits of isolating it as a sulfonic acid salt for enhanced stability and solubility. This method broadened the range of possible reaction conditions with the spirobicyclic compound (van der Haas et al., 2017).

Chemical Transformations

Chemical transformations of similar compounds, such as the reductive cleavage and subsequent transformations of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, have been studied. This research explored the cleavage of the N–O bond in the isoxazolidine ring, leading to the formation of 1,3-amino alcohols and subsequent cyclization (Molchanov et al., 2016).

Enamine Formation

The unprecedent formation of enamines from the reaction of 5-aryl-1-oxa-5-azaspiro[2.4]heptane-4,6-diones with morpholine and piperidine was reported, showing a novel transformation pathway for such compounds (Svetlik, 1992).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation.

Future Directions

While specific future directions for 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione are not available, related compounds have been studied for their potential in drug discovery . For instance, 2-oxa-7-azaspiro[3.5]nonane has been synthesized for potential use in tuberculosis treatment .

Properties

IUPAC Name

4-oxa-6-azaspiro[2.4]heptane-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c7-3-5(1-2-5)9-4(8)6-3/h1-2H2,(H,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJACGPGQWSFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=O)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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